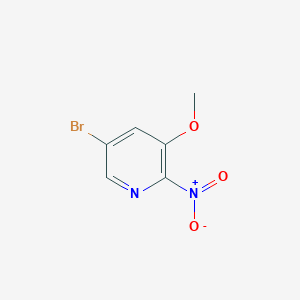

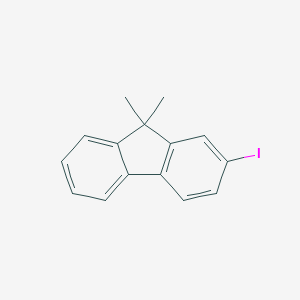

2-iodo-9,9-dimethyl-9H-fluorene

Overview

Description

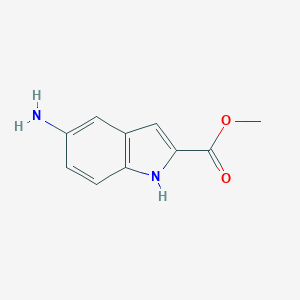

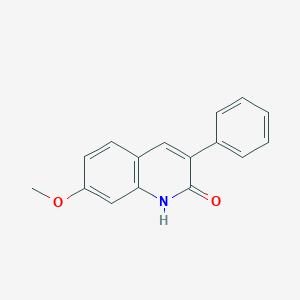

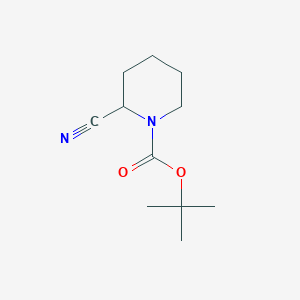

“2-iodo-9,9-dimethyl-9H-fluorene” is a chemical compound . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a nine-membered carbocycle .

Molecular Structure Analysis

The molecular formula of “this compound” is C15H13I . The InChI code is 1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 . The Canonical SMILES is CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 320.17 g/mol . It has a high fluorescent and high electron delocalization . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Properties

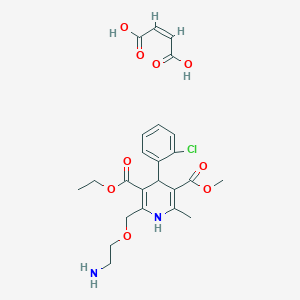

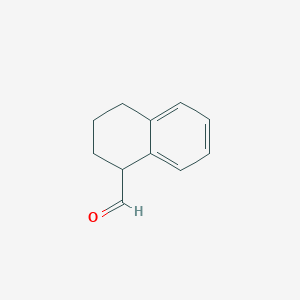

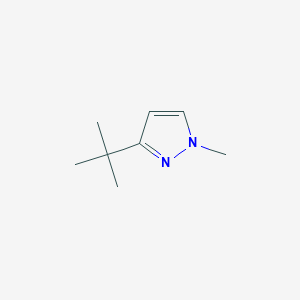

- Synthesis and Reactions : 2-iodo-9,9-dimethyl-9H-fluorene is involved in a variety of synthesis reactions, including Michael-addition reactions with 9,9′-bifluorenylidene, producing both normal and abnormal addition products. It's also used in the synthesis of compounds like 9,9-dimethyl-9H-fluoren-2-ylboronic acid, a key intermediate for OLED materials, via bromination, methylation, and Grignard reactions. Additionally, the fluorene derivatives have been used to create cyano-substituted fluorenes, showcasing their versatility in chemical synthesis (Minabe & Suzuki, 1972) (Xue-feng, 2013).

Material Science Applications

Luminescence and Sensing : this compound derivatives are recognized for their luminescent properties, making them valuable in the development of lanthanide–organic frameworks for fluorescent sensing. These frameworks are capable of detecting various cations and anions simultaneously and have been praised for their high efficiency, selectivity, and heat-resisting ability, making them suitable for a variety of sensing applications (Li et al., 2020).

Organic Electronics : The derivatives have also been utilized in the synthesis of novel polymers like 9,9-disubstituted fluorenes, which are essential in materials science, especially for their application in organic electronics. These compounds exhibit enhanced properties like high thermal stability and electrical conductivity, making them suitable for use in devices such as light-emitting diodes (LEDs) and other display technologies (Ma et al., 2018).

Safety and Hazards

When handling “2-iodo-9,9-dimethyl-9H-fluorene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mechanism of Action

Pharmacokinetics

It is a substrate for P-gp and an inhibitor for CYP1A2 and CYP2C19 . Its lipophilicity (Log Po/w) is 3.04 (iLOGP) and 5.07 (XLOGP3) .

Action Environment

The action of 2-Iodo-9,9-dimethyl-9H-fluorene can be influenced by environmental factors such as temperature and light. It is recommended to be stored in a dark place, sealed in dry conditions, at room temperature . These conditions likely help maintain the stability and efficacy of the compound.

properties

IUPAC Name |

2-iodo-9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLSJPCXPNKPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452321 | |

| Record name | 2-iodo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144981-85-1 | |

| Record name | 2-iodo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)

![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)

![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)

![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)